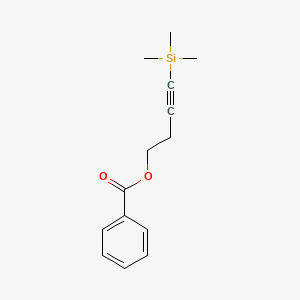

4-(Trimethylsilyl)but-3-yn-1-yl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O2Si |

|---|---|

Molecular Weight |

246.38 g/mol |

IUPAC Name |

4-trimethylsilylbut-3-ynyl benzoate |

InChI |

InChI=1S/C14H18O2Si/c1-17(2,3)12-8-7-11-16-14(15)13-9-5-4-6-10-13/h4-6,9-10H,7,11H2,1-3H3 |

InChI Key |

YDYJRXNEFYMBNC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trimethylsilyl but 3 Yn 1 Yl Benzoate and Precursors

Synthesis of 4-(Trimethylsilyl)but-3-yn-1-ol

The primary and most common method for synthesizing 4-(trimethylsilyl)but-3-yn-1-ol involves the silylation of 3-butyn-1-ol (B147353). This is typically achieved through the use of strong organometallic bases to deprotonate the terminal alkyne, followed by quenching with a silicon electrophile.

Preparation from 3-Butyn-1-ol via Organometallic Intermediates

The acidic proton of the terminal alkyne in 3-butyn-1-ol can be readily removed by a strong base to form an acetylide, which then acts as a nucleophile. This acetylide is subsequently reacted with a silylating agent, most commonly chlorotrimethylsilane (B32843), to introduce the trimethylsilyl (B98337) group. The choice of the organometallic base is crucial and influences the reaction conditions and outcomes.

A widely used and effective method for the silylation of 3-butyn-1-ol employs a Grignard reagent, such as ethylmagnesium bromide. In this procedure, the Grignard reagent serves as a strong base to deprotonate the terminal alkyne, forming a magnesium acetylide intermediate. This is then reacted in situ with chlorotrimethylsilane.

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive organometallic species. The reaction mixture is usually cooled to 0°C during the addition of the Grignard reagent and the subsequent addition of chlorotrimethylsilane. After the reaction is complete, an acidic workup is performed to neutralize any remaining reactive species and to facilitate the isolation of the desired product. This method has been reported to provide good yields of 4-(trimethylsilyl)but-3-yn-1-ol.

Table 1: Representative Reaction Conditions for Grignard Reagent-Mediated Silylation

| Reagent | Molar Ratio (to 3-butyn-1-ol) | Solvent | Temperature | Yield |

| Ethylmagnesium bromide | 2.2 | THF | 0°C to rt | ~71% |

| Chlorotrimethylsilane | 2.2 | THF | 0°C to rt | ~71% |

Data compiled from representative literature procedures.

An alternative and often more reactive organometallic reagent for the deprotonation of terminal alkynes is n-butyllithium (n-BuLi). The use of n-BuLi allows for the formation of a lithium acetylide, which is a potent nucleophile. The general procedure is analogous to the Grignard-mediated method, involving the slow addition of n-BuLi to a solution of 3-butyn-1-ol in an anhydrous solvent like THF or diethyl ether at low temperatures, typically ranging from -78°C to -50°C. prepchem.com

Following the deprotonation step, chlorotrimethylsilane is added to the reaction mixture to effect the silylation. The reaction is then allowed to warm to room temperature before being quenched, usually with water or a saturated aqueous solution of ammonium (B1175870) chloride. While this method is highly effective, it requires stringent anhydrous and anaerobic conditions due to the high reactivity and pyrophoric nature of n-butyllithium. A similar procedure using n-butyl lithium for the synthesis of the closely related 4-(trimethylsilyl)but-3-yn-2-ol has been well-documented, highlighting the general applicability of this methodology. prepchem.com

Table 2: General Conditions for Butyllithium-Initiated Silylation of Alkynols

| Reagent | Molar Ratio (to Alkynol) | Solvent | Temperature |

| n-Butyllithium | 2.0 - 2.2 | THF or Ether | -78°C to rt |

| Chlorotrimethylsilane | 1.1 - 2.0 | THF or Ether | -78°C to rt |

Data based on general procedures for the silylation of terminal alkynols.

Alternative Routes to Silylated Butynols

While the silylation of 3-butyn-1-ol is the most direct route, other synthetic strategies can be employed to generate silylated butynols. These alternative methods may offer advantages in terms of substrate scope, stereoselectivity, or the introduction of other functional groups.

One such alternative involves the asymmetric reduction of a corresponding ketone precursor. For instance, enantiopure (S)-4-(trimethylsilyl)but-3-yn-2-ol can be synthesized through the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) using biocatalysts such as immobilized Candida parapsilosis cells. researchgate.net This method is particularly valuable for accessing chiral silylated butynols, which are important building blocks in stereoselective synthesis.

Another approach starts from different silylated precursors. For example, 4-trimethylsilyl-2-butyn-1-ol has been prepared from 3-trimethylsilyl-1-propyne. orgsyn.org This involves the deprotonation of the propargyl position followed by formylation. While this yields a different isomer, it demonstrates the feasibility of building the carbon skeleton with the silyl (B83357) group already in place.

Furthermore, transition metal-catalyzed reactions can provide novel pathways. For instance, rhodium-catalyzed transfer hydrogenation has been used for the C-propargylation of alcohols with propargyl chloride, leading to the formation of homopropargylic alcohols. nih.gov This type of methodology could potentially be adapted for the synthesis of silylated butynols.

Esterification of 4-(Trimethylsilyl)but-3-yn-1-ol to Yield Benzoate (B1203000)

The final step in the synthesis of 4-(trimethylsilyl)but-3-yn-1-yl benzoate is the esterification of the precursor alcohol, 4-(trimethylsilyl)but-3-yn-1-ol. This is a standard transformation in organic synthesis and can be accomplished through various methods.

Direct Acylation with Benzoyl Chloride

A common and efficient method for the esterification of alcohols is the direct acylation with an acyl halide, such as benzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a frequently used base for this purpose, as it also acts as a nucleophilic catalyst. scispace.com

The reaction generally involves dissolving the alcohol, 4-(trimethylsilyl)but-3-yn-1-ol, in a suitable solvent like dichloromethane (B109758) or pyridine itself. Benzoyl chloride is then added, often at a reduced temperature to control the exothermic reaction. The reaction mixture is then stirred at room temperature until the esterification is complete. Workup typically involves washing with aqueous acid to remove the pyridine, followed by extraction and purification of the desired benzoate ester. The use of other amine bases, such as triethylamine (B128534) or N,N,N',N'-tetramethylethylenediamine (TMEDA), can also promote this acylation effectively. scispace.comorganic-chemistry.org

Table 3: Typical Reagents for the Acylation of Alcohols with Benzoyl Chloride

| Acylating Agent | Base | Solvent | General Conditions |

| Benzoyl Chloride | Pyridine | Pyridine, CH2Cl2 | 0°C to rt |

| Benzoyl Chloride | Triethylamine | CH2Cl2, THF | 0°C to rt |

| Benzoyl Chloride | TMEDA | CH2Cl2 | -78°C to rt |

Information compiled from general procedures for the benzoylation of alcohols.

Carbodiimide-Mediated Coupling (e.g., DCC)

The synthesis of this compound can be achieved through the esterification of 4-(trimethylsilyl)but-3-yn-1-ol with benzoic acid. A prominent method for this transformation under mild conditions is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgrsc.org This reaction is advantageous as it proceeds at room temperature and can be conducted in various polar aprotic solvents. wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form the ester. The water generated during the reaction is consumed by DCC, which converts to the insoluble N,N'-dicyclohexylurea (DCU), driving the reaction forward. wikipedia.org DMAP serves as an acyl transfer catalyst, enhancing the reaction rate and preventing a side reaction where the O-acylisourea rearranges into an unreactive N-acylurea. wikipedia.orgorganic-chemistry.org

Table 1: Key Reagents in Steglich Esterification

| Reagent | Function |

|---|---|

| 4-(Trimethylsilyl)but-3-yn-1-ol | Alcohol Substrate |

| Benzoic Acid | Carboxylic Acid Substrate |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent |

This method is particularly suitable for substrates that are sensitive to acid, a condition under which traditional Fischer esterification would fail. rsc.org

Advanced Synthetic Access to Related 4-((Trimethylsilyl)ethynyl)benzoate Derivatives

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental in synthesizing 4-((trimethylsilyl)ethynyl)benzoate derivatives. The process typically involves a palladium catalyst, a copper(I) co-catalyst (though copper-free versions exist), and an amine base. organic-chemistry.orgnih.gov

In this context, trimethylsilylacetylene (B32187) can be coupled with a suitable aryl halide, such as a 4-halobenzoate ester (e.g., methyl 4-iodobenzoate), to yield the desired product. The trimethylsilyl (TMS) group often remains intact during the coupling, serving as a protecting group for the terminal alkyne. mdpi.org However, some procedures can lead to the direct coupling of silyl-acetylenes without prior deprotection. mdpi.org The reaction is versatile, with numerous reports detailing the coupling of trimethylsilylacetylene with various aryl halides under Sonogashira conditions. mdpi.orggelest.com

Table 2: Typical Components of a Sonogashira Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Alkyne | Trimethylsilylacetylene | C(sp) coupling partner |

| Aryl Halide | Methyl 4-iodobenzoate | C(sp2) coupling partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

Hypervalent iodine reagents, such as those derived from iodosylbenzoic acid, have emerged as powerful tools for electrophilic alkynylation. nih.govepfl.ch These reagents enable the transfer of an alkyne group to a nucleophile, a process that complements the traditional nucleophilic nature of acetylides. epfl.ch Ethynylbenziodoxoles (EBXs), a class of cyclic hypervalent iodine compounds, are particularly effective as electrophilic alkynylating agents. mdpi.com

The synthesis of alkynylbenzoates can be envisioned through the reaction of a suitable nucleophilic benzoic acid derivative with an electrophilic alkyne source generated from hypervalent iodine chemistry. For instance, 2-iodosylbenzoic acid (IBA) can react with an alkynyltrimethylsilane in the presence of a Lewis acid like BF₃·Et₂O to generate an EBX reagent. mdpi.com This reagent can then transfer the alkynyl group. While direct derivatization of iodosylbenzoic acid itself to form an alkynylbenzoate is less commonly detailed, the principle of using hypervalent iodine reagents to facilitate C-C bond formation is well-established and offers a pathway to complex alkynylated aromatics. nih.govmdpi.comnih.gov

Stereoselective Synthesis of Analogous Alkynes and Alkenes

The stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. encyclopedia.pubmdpi.com To access chiral precursors for compounds analogous to this compound, enantioselective aldol (B89426) reactions can be employed to create chiral homopropargyl alcohols. acs.orgnih.gov These reactions establish the critical stereocenter of the alcohol moiety with high levels of control.

One advanced approach involves the use of chiral Brønsted acids to catalyze asymmetric allenylboration reactions with aldehydes. nih.govnih.gov This method can produce either anti- or syn-homopropargyl alcohols with excellent diastereo- and enantioselectivity, depending on the choice of catalyst enantiomer. acs.orgnih.govnih.gov The resulting chiral alcohol, a precursor to the target structure, contains the alkyne functionality and a defined stereocenter, which can then be carried through subsequent esterification steps. The development of catalytic, asymmetric methods for adding carbon nucleophiles to ketones and aldehydes is a highly desirable route to chiral tertiary and secondary alcohols, respectively. researchgate.net

Table 3: Strategies for Asymmetric Synthesis of Chiral Alcohols

| Method | Key Feature | Outcome |

|---|---|---|

| Chiral Pool Synthesis | Uses enantiopure starting materials | Transfers existing chirality |

| Chiral Auxiliaries | Temporarily attaches a chiral group to guide the reaction | Induces diastereoselectivity |

The alkyne group in this compound and its analogs can be selectively reduced to form either a cis-(Z) or trans-(E) alkene, providing access to a wider range of structurally related compounds.

Cis-(Z)-Alkene Synthesis: The partial hydrogenation of an alkyne to a cis-alkene is commonly achieved using Lindlar's catalyst. masterorganicchemistry.com This "poisoned" palladium catalyst, typically composed of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to stop the reduction at the alkene stage. masterorganicchemistry.comtiktok.com The reaction proceeds via syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-alkene. tiktok.comyoutube.com

Trans-(E)-Alkene Synthesis: To obtain the corresponding trans-alkene, a dissolving metal reduction is employed. masterorganicchemistry.comchegg.com This reaction uses an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849) at low temperatures. masterorganicchemistry.comlibretexts.org The mechanism involves a radical anion intermediate, and the stereochemical outcome is driven by the thermodynamic preference for the more stable trans-vinylic radical intermediate, leading to the formation of the trans-alkene. masterorganicchemistry.comyoutube.com

Table 4: Selective Alkyne Reduction Methods

| Reagent System | Product Stereochemistry | Common Name |

|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | cis-(Z)-Alkene | Catalytic Hydrogenation |

Reactivity and Synthetic Transformations of 4 Trimethylsilyl but 3 Yn 1 Yl Benzoate

Desilylation Reactions (Cleavage of the Trimethylsilyl (B98337) Group)

The removal of the trimethylsilyl (TMS) group is a critical step to unmask the terminal alkyne for further functionalization. This transformation can be achieved under various conditions, most commonly using fluoride (B91410) ions or basic conditions.

Fluoride-Mediated Desilylation (e.g., TBAF, HF)

Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silicon-carbon bonds. Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used reagent for this purpose due to its solubility in organic solvents. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then fragments to yield the terminal alkyne and a stable fluorosilane derivative.

The efficiency of TBAF-mediated desilylation can be influenced by the reaction conditions, including the solvent and the presence of water. nih.gov While the reaction is generally robust, the work-up procedure to remove excess TBAF and its byproducts can sometimes be challenging. nih.gov Alternative fluoride sources, such as hydrogen fluoride (HF), often in the form of a pyridine (B92270) complex (HF-pyridine), can also be employed, particularly when TBAF's basicity might lead to side reactions. chemspider.com

Table 1: Common Fluoride Reagents for Desilylation

| Reagent | Formula | Typical Conditions | Notes |

| Tetrabutylammonium fluoride | (C₄H₉)₄NF | THF, 0 °C to rt | Most common reagent; basicity can be a factor. chemspider.com |

| Hydrogen fluoride-pyridine | HF·py | THF or CH₂Cl₂, 0 °C | Buffered source of fluoride; less basic than TBAF. chemspider.com |

Base-Catalyzed Desilylation (e.g., K₂CO₃/MeOH)

An alternative and often milder method for the desilylation of TMS-alkynes is the use of a base in a protic solvent, such as potassium carbonate in methanol (B129727). researchgate.netchemspider.com This method is particularly advantageous when the substrate is sensitive to fluoride ions or when a less basic reagent is preferred. The reaction is believed to proceed through the formation of a small equilibrium concentration of methoxide (B1231860) ion, which then acts as the nucleophile to attack the silicon atom. The reaction is typically carried out at room temperature and is known for its clean conversion and simple work-up procedures. chemspider.com For many substrates, simple filtration and concentration of the reaction mixture are sufficient to isolate the deprotected alkyne. chemspider.com

Table 2: Base-Catalyzed Desilylation Conditions

| Reagent | Solvent | Typical Conditions | Advantages |

| Potassium carbonate | Methanol | Room temperature, 2 hours | Mild conditions, simple work-up, cost-effective. chemspider.com |

Transformations Involving the Alkyne Moiety

Once the terminal alkyne is unmasked, it becomes a versatile functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgresearchgate.net This reaction specifically and reliably forms 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). mdpi.com The reaction is known for its exceptional functional group tolerance and can be performed in a variety of solvents, including aqueous media. nih.gov

The terminal alkyne generated from 4-(trimethylsilyl)but-3-yn-1-yl benzoate (B1203000) is an excellent substrate for CuAAC reactions. This allows for the covalent linkage of the butynyl benzoate scaffold to a wide array of molecules that can be functionalized with an azide group.

The robustness and specificity of the CuAAC reaction have made it a powerful tool in chemical biology for the synthesis of molecular probes. nih.gov The butynyl benzoate moiety, after desilylation, can be "clicked" onto azide-modified biomolecules, fluorescent dyes, or affinity tags. This strategy has been employed in the development of probes for identifying protein-protein interactions and for detecting post-translational modifications. For instance, click chemistry has been utilized in the detection of AMPylation, a post-translational modification employed by some bacteria to control host cell signaling. nih.gov

Cross-Coupling Reactions of Terminal Alkynes

Terminal alkynes are valuable building blocks in transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds. The Sonogashira reaction is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. gelest.comresearchgate.net

The deprotected alkyne derived from 4-(trimethylsilyl)but-3-yn-1-yl benzoate can undergo Sonogashira coupling to attach various aryl or vinyl substituents to the alkyne terminus. This reaction significantly expands the structural diversity that can be accessed from this starting material, providing a route to more complex conjugated systems. organic-chemistry.org Beyond the Sonogashira reaction, terminal alkynes can participate in a range of other cross-coupling reactions, further highlighting their synthetic utility. researchgate.netnih.gov

Table 3: Key Transformations of the Deprotected Alkyne

| Reaction | Reagents | Product Type | Key Features |

| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole | High yield, high regioselectivity, wide functional group tolerance. organic-chemistry.orgmdpi.com |

| Sonogashira Cross-Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl/vinyl-substituted alkyne | Forms C(sp)-C(sp²) bonds, versatile for building complex molecules. gelest.comresearchgate.net |

Intramolecular Cyclization Reactions

Intramolecular cyclizations are powerful strategies for the formation of cyclic compounds, and this compound is a suitable precursor for various cyclization methodologies.

Titanium(III) species, such as those generated from titanocene (B72419) dichloride, are effective reagents for promoting radical reactions. researchgate.net In the context of substrates like this compound, a titanium(III)-mediated radical cyclization would likely proceed through a single electron transfer mechanism to the alkyne moiety. This would generate a vinyl radical, which could then cyclize onto a suitable radical acceptor within the molecule. For the title compound, a preliminary modification would be necessary to install a radical acceptor. For instance, conversion of the benzoate ester to a derivative containing a tethered alkene could facilitate a tandem radical cyclization. The trimethylsilyl group on the alkyne can influence the regioselectivity of the radical addition.

While specific studies on this compound are not prevalent, the general reactivity of alkynes in titanium-mediated radical cyclizations is established. These reactions often lead to the formation of five- or six-membered rings, depending on the length of the tether connecting the radical and the acceptor.

Table 1: Examples of Titanium(III)-Mediated Radical Cyclizations on Analogous Systems

| Substrate Type | Reagent | Product Type | Reference |

| Alkynyl Halide | Cp2TiCl2 | Exocyclic Alkene | researchgate.net |

| Enyne | Ti(Oi-Pr)4 / i-PrMgBr | Bicyclic Compound | General Knowledge |

This table presents generalized data for analogous systems to illustrate the potential reactivity.

Electrophilic cyclization is a common method for constructing carbo- and heterocyclic rings from unsaturated precursors. nih.gov For this compound, the alkyne can act as the nucleophile, attacking an external electrophile to initiate cyclization. The trimethylsilyl group can play a crucial role in directing the regioselectivity of the electrophilic attack and stabilizing a potential carbocationic intermediate (β-silyl effect). researchgate.net

Common electrophiles used in such reactions include iodine, bromine, and mercury(II) salts. The intramolecular nucleophile would be the oxygen atom of the benzoate ester, potentially leading to the formation of a lactone after cyclization and rearrangement. Alternatively, prior modification of the benzoate ester to a different functional group, such as an alcohol or an amine, would provide a more nucleophilic center for the cyclization. For instance, reduction of the benzoate to the corresponding alcohol, 4-(trimethylsilyl)but-3-yn-1-ol, would likely undergo electrophilic cyclization to form substituted tetrahydrofurans. researchgate.net

Table 2: Potential Products of Electrophilic Cyclization of a 4-(Trimethylsilyl)but-3-yn-1-ol Derivative

| Electrophile | Intramolecular Nucleophile | Potential Product | Reference |

| I2 | Hydroxyl Group | Iodinated Tetrahydrofuran (B95107) | nih.govresearchgate.net |

| Br2 | Hydroxyl Group | Brominated Tetrahydrofuran | researchgate.net |

| PhSeCl | Hydroxyl Group | Phenylselenyl-substituted Tetrahydrofuran | nih.gov |

This table is based on the reactivity of similar 4-alken-1-ols and projects the potential outcome for a derivative of the title compound.

The Aza-Prins reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, particularly piperidines. nih.gov This reaction involves the cyclization of a homoallylic or homopropargyl amine with an aldehyde or ketone, typically promoted by a Lewis acid. To utilize this compound in an Aza-Prins reaction, the benzoate ester would first need to be converted to an amine functionality. This could be achieved through hydrolysis to the alcohol, followed by conversion to an amine via standard synthetic methods (e.g., mesylation and displacement with an amine or azide reduction).

The resulting N-substituted 4-(trimethylsilyl)but-3-yn-1-amine could then be reacted with an aldehyde in the presence of a Lewis acid to initiate the Aza-Prins cyclization. The trimethylsilyl group would likely influence the stability of the intermediate vinyl cation, directing the outcome of the reaction. This approach offers a viable route to substituted piperidine (B6355638) frameworks. google.comwhiterose.ac.uk

Table 3: Generalized Aza-Prins Reaction for Piperidine Synthesis

| Amine Precursor | Carbonyl Component | Lewis Acid Catalyst | Product Type | Reference |

| Homopropargyl Amine | Aldehyde | InCl3, Sc(OTf)3 | Substituted Piperidine | nih.gov |

| Homoallylic Amine | Ketone | BF3·OEt2 | Substituted Piperidine | nih.gov |

This table illustrates the general components and outcomes of Aza-Prins reactions that could be adapted for a derivative of the title compound.

Carboalumination and Subsequent Transformations

Carboalumination involves the addition of an organoaluminum reagent across a carbon-carbon multiple bond. wikipedia.org The reaction of trimethylsilyl-substituted alkynes with organoaluminum reagents, often catalyzed by zirconium complexes like zirconocene (B1252598) dichloride, is a well-established method for the stereoselective synthesis of vinylalanes. researchgate.netresearchgate.net

Applying this to this compound, the reaction with an organoaluminum reagent such as trimethylaluminum (B3029685) (AlMe3) in the presence of a zirconium catalyst would lead to the syn-addition of a methyl group and an aluminum species across the alkyne. The trimethylsilyl group directs the regioselectivity of this addition. The resulting vinylalane is a versatile intermediate that can be further functionalized. For example, quenching with water would yield the corresponding alkene. Alternatively, reaction with electrophiles like iodine or N-bromosuccinimide would provide vinyl halides.

Table 4: Zirconium-Catalyzed Carboalumination of Silylalkynes

| Silylalkyne | Organoaluminum Reagent | Catalyst | Intermediate | Subsequent Reaction with Electrophile (E+) | Final Product | Reference |

| R-C≡C-TMS | AlMe3 | Cp2ZrCl2 | Vinylalane | H2O | R(Me)C=CH-TMS | nih.govpitt.edu |

| R-C≡C-TMS | AlMe3 | Cp2ZrCl2 | Vinylalane | I2 | R(Me)C=CI-TMS | nih.govpitt.edu |

This table outlines the general transformation of silylalkynes via carboalumination.

Carbon–Carbon Bond Formation (e.g., Olefination)

The trimethylsilyl group in this compound makes it a suitable substrate for Peterson olefination, a versatile method for the synthesis of alkenes. organic-chemistry.orgwikipedia.org This reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde to form a β-hydroxysilane intermediate, which then eliminates to form an alkene.

To utilize the title compound in a Peterson-type reaction, it would first need to be converted into an α-silyl carbanion. This could be achieved by deprotonation of a carbon adjacent to the silicon, although the alkyne protons are more acidic. A more plausible route would involve modification of the butynyl chain. However, other C-C bond-forming reactions at the alkyne are more common. For example, Sonogashira coupling of the terminal alkyne (after removal of the TMS group) with aryl or vinyl halides is a powerful method for creating enynes and arylalkynes. gelest.com

Another approach to olefination involves the hydroacylation of the silylalkyne with an aldehyde, catalyzed by ruthenium, to form silyl (B83357) dienol ethers. gelest.com

Table 5: Examples of Carbon-Carbon Bond Formation with Silylalkynes

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

| Peterson Olefination | α-Silylcarbanion, Ketone/Aldehyde | - | Alkene | organic-chemistry.orgwikipedia.orgorganicchemistrydata.org |

| Sonogashira Coupling | Terminal Alkyne, Aryl Halide | Pd/Cu | Arylalkyne | gelest.com |

| Hydroacylation | Silylalkyne, Aldehyde | Ruthenium Complex | Silyl Dienol Ether | gelest.com |

This table summarizes various C-C bond-forming reactions applicable to silylalkynes.

Reactions at the Benzoate Ester Functionality

The benzoate ester group in this compound can undergo a variety of transformations common to esters, provided the reagents used are compatible with the silylalkyne moiety.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions. cdnsciencepub.comnih.gov Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen followed by nucleophilic attack of water. cdnsciencepub.com Basic hydrolysis (saponification) proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion. psu.edu The choice of conditions would need to consider the stability of the trimethylsilyl group, which can be labile to strong acid or fluoride ions.

Reduction: The benzoate ester can be reduced to the corresponding primary alcohol, 4-(trimethylsilyl)but-3-yn-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H). ncert.nic.in Care must be taken as some reducing agents can also reduce the alkyne. organic-chemistry.orgyoutube.com For instance, catalytic hydrogenation would likely reduce both the alkyne and the aromatic ring of the benzoate.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the benzoate ester can undergo transesterification to form a different ester. This reaction is typically an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the liberated alcohol.

Table 6: Common Reactions of the Benzoate Ester Functionality

| Reaction | Reagents | Product | Reference |

| Hydrolysis (Acidic) | H3O+ | 4-(Trimethylsilyl)but-3-yn-1-ol + Benzoic Acid | cdnsciencepub.comorganic-chemistry.org |

| Hydrolysis (Basic) | NaOH, H2O | 4-(Trimethylsilyl)but-3-yn-1-ol + Sodium Benzoate | nih.govpsu.edu |

| Reduction | LiAlH4, then H2O | 4-(Trimethylsilyl)but-3-yn-1-ol + Benzyl (B1604629) Alcohol | organic-chemistry.org |

| Transesterification | R'OH, H+ or RO- | 4-(Trimethylsilyl)but-3-yn-1-yl R'-oate + Methyl Benzoate | General Knowledge |

This table outlines the expected reactivity of the benzoate ester group based on general organic chemistry principles.

Ester Hydrolysis and Transesterification

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. chemistrysteps.com Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products: 4-(trimethylsilyl)but-3-yn-1-ol and benzoic acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com

Base-promoted hydrolysis, also known as saponification, is an irreversible process that yields 4-(trimethylsilyl)but-3-yn-1-ol and the benzoate salt. chemistrysteps.com The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the alkoxide leaving group. The final step is an acid-base reaction between the benzoic acid and the alkoxide.

Table 1: Predicted Conditions for the Hydrolysis of this compound

| Reaction Type | Reagents | Products | Reference |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 4-(Trimethylsilyl)but-3-yn-1-ol, Benzoic Acid | chemistrysteps.com |

| Base-Promoted Hydrolysis | H₂O, NaOH or KOH | 4-(Trimethylsilyl)but-3-yn-1-ol, Sodium or Potassium Benzoate | chemistrysteps.com |

This is an interactive data table. Users can sort and filter the data.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction can be catalyzed by either an acid or a base and is typically performed with a large excess of the new alcohol to shift the equilibrium. For example, reaction with methanol would yield methyl benzoate and 4-(trimethylsilyl)but-3-yn-1-ol. thescipub.com

Formation of Carboxylic Acid Derivatives

The benzoate ester can be converted into other carboxylic acid derivatives, such as amides and acyl chlorides. Amidation can be achieved by reacting the ester with an amine. This reaction is generally slower than hydrolysis and may require heating or catalysis. For instance, treatment with an amine (RNH₂) would be expected to yield N-substituted benzamides and 4-(trimethylsilyl)but-3-yn-1-ol. researchgate.net

Conversion to the corresponding acyl chloride, benzoyl chloride, from a benzoate ester is not a standard transformation. Typically, acyl chlorides are synthesized from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.org Therefore, a two-step process involving hydrolysis of the ester to benzoic acid followed by treatment with a chlorinating agent would be the logical synthetic route. chemguide.co.uklibretexts.org

Other Reactions of Trimethylsilyl-Substituted Alkynes and Benzoates

Wittig Rearrangements

The nih.govnih.gov-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that occurs in allylic and propargylic ethers under strongly basic conditions. wikipedia.org While this compound is an ester, its structural similarity to propargyl ethers suggests that analogous rearrangements could be envisioned for a related ether derivative. For a substrate like benzyl γ-(trimethylsilyl)propargyl ether, treatment with a strong base such as n-butyllithium can lead to a nih.govnih.gov-Wittig rearrangement. nih.gov This concerted, pericyclic process would result in the formation of a homoallylic alcohol. wikipedia.org A competitive nih.govresearchgate.net-Wittig rearrangement can also occur, particularly at higher temperatures. organic-chemistry.org For propargyl ethers, the nih.govnih.gov-rearrangement can lead to the formation of allenic alcohols. organic-chemistry.org

Conjugate Additions of Conjugated Ynones

While this compound is not a conjugated ynone, the reactivity of structurally similar trimethylsilyl-substituted ynones provides insight into the potential reactivity of the alkyne functionality. Conjugated ynones are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. researchgate.net Organocuprates, also known as Gilman reagents, are particularly effective for this transformation, adding to the β-carbon of the alkyne. wikipedia.orgmasterorganicchemistry.com The presence of a trimethylsilyl group can influence the regioselectivity of such additions. For instance, silyl-lithium reagents in the presence of copper(I) salts react with enones to give β-silyl carbonyl compounds. researchgate.net

Table 2: Examples of Conjugate Additions to α,β-Unsaturated Systems

| Substrate Type | Reagent | Product Type | Key Features | Reference |

| N-Enoyl Oxazolidinones | Organocuprates | β-Substituted Chiral Building Blocks | High diastereoselectivity | researchgate.net |

| α,β-Unsaturated Ketones | Monoorganocopper-iodotrimethylsilane | TMS Enol Ethers | Clean, smooth, and rapid reactions | researchgate.net |

| Enones | Gilman Reagents (Organocuprates) | 1,4-Adducts | Contrasts with 1,2-addition of Grignard reagents | masterorganicchemistry.com |

This is an interactive data table. Users can sort and filter the data.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, often by coupling two different electrophiles. wisc.edu This methodology has been applied to the reaction of aryl halides with alkyl halides. researchgate.netacs.org While direct cross-coupling of an alkynyl benzoate has not been extensively reported, related nickel-catalyzed couplings involving silyl-alkynes and aryl halides have been described. nih.gov The mechanism of these reactions is thought to involve a catalytic cycle with both polar and radical steps, allowing for the selective activation of the two different electrophiles. acs.org A potential application for a derivative of this compound could involve the conversion of the benzoate to a better leaving group, followed by a nickel-catalyzed coupling at the propargylic position.

Frustrated Lewis Pair Mediated Reactions

Frustrated Lewis pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have shown remarkable reactivity in activating small molecules and unsaturated substrates like alkynes. researchgate.net The interaction of an FLP with a terminal alkyne can lead to heterolytic cleavage of the C-H bond. For internal alkynes, such as the one present in this compound, FLPs can facilitate various transformations, including cyclization reactions. For example, FLPs can mediate the cycloisomerization of propargylaniline and aryl propargyl ether derivatives. rsc.org The activation of the alkyne by the Lewis acid component of the FLP makes it more susceptible to nucleophilic attack.

Palladium-Catalyzed Allylic Substitution

The palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org This reaction, involving the substitution of an allylic leaving group with a nucleophile, is catalyzed by a palladium complex, typically in its zerovalent state. For the substrate this compound, the benzoate group serves as an effective leaving group in this transformation.

The general mechanism of the Tsuji-Trost reaction commences with the coordination of the palladium(0) catalyst to the alkene moiety of the allylic system. This is followed by an oxidative addition step, wherein the palladium inserts into the carbon-oxygen bond of the benzoate, leading to the departure of the benzoate leaving group and the formation of a cationic η³-allylpalladium(II) complex. wikipedia.org The stereochemistry of this oxidative addition typically proceeds with inversion at the carbon center.

Subsequently, a nucleophile attacks the η³-allylpalladium intermediate. This nucleophilic attack can occur at either of the two termini of the allyl system. The regioselectivity of this attack is influenced by a variety of factors, including the nature of the ligands on the palladium catalyst, the solvent, and the steric and electronic properties of the allyl intermediate itself. nih.gov For unsymmetrical allylic substrates, nucleophilic attack generally occurs at the less sterically hindered terminus. organic-chemistry.org Following the nucleophilic addition, the desired product is formed, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle.

In the specific case of this compound, the presence of the trimethylsilyl-substituted alkyne moiety introduces unique electronic and steric features that can influence the reactivity and regioselectivity of the allylic substitution. Research on structurally similar substrates, such as 2-B(pin)-substituted allylic acetates, has shown that substituents at the 2-position of the allyl fragment can play a decisive role in directing the incoming nucleophile. nih.gov

Detailed research findings on analogous systems demonstrate that a variety of nucleophiles can be successfully employed in palladium-catalyzed allylic substitutions of substrates bearing silyl groups. These reactions are typically carried out in the presence of a palladium precursor, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂, and a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃). The choice of reaction conditions, including the solvent and base, is crucial for achieving high yields and selectivities.

Below is a representative, hypothetical reaction scheme for the palladium-catalyzed allylic substitution of this compound with a generic nucleophile (Nu⁻), based on established principles of the Tsuji-Trost reaction.

Representative Reaction Scheme:

The following interactive data table summarizes typical conditions and outcomes for the palladium-catalyzed allylic substitution of analogous allylic benzoates, providing a basis for predicting the reactivity of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Allylic Substitution of Allylic Benzoates

| Entry | Nucleophile (Nu⁻) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) | Ref. |

| 1 | Sodium dimethyl malonate | Pd(OAc)₂ (5) | PPh₃ (10) | THF | - | 50 | 85 | nih.gov |

| 2 | Morpholine | [Pd(allyl)Cl]₂ (2.5) | PPh₃ (10) | CH₂Cl₂ | K₂CO₃ | rt | 92 | nih.gov |

| 3 | Sodium phenoxide | Pd₂(dba)₃ (2) | dppe (4) | Dioxane | Cs₂CO₃ | 80 | 78 | rsc.org |

| 4 | Phenylsiloxane | Pd(PPh₃)₄ (5) | - | Toluene | TBAF | 100 | 90 | nih.gov |

Note: This data is representative of similar reactions and not specific experimental results for this compound.

Applications of 4 Trimethylsilyl but 3 Yn 1 Yl Benzoate in Complex Chemical Systems

Building Block in Total Synthesis of Natural Products and Bioactive Molecules

The utility of 4-(trimethylsilyl)but-3-yn-1-yl benzoate (B1203000) and its derivatives is prominently demonstrated in the total synthesis of biologically significant molecules. The TMS-protected alkyne serves as a stable yet reactive handle for carbon-carbon bond formation, while the benzoate-protected alcohol provides a latent hydroxyl group that can be unveiled at a later synthetic stage.

Intermediates in Entecavir Total Synthesis

Entecavir is a potent antiviral medication used for the treatment of hepatitis B virus (HBV) infection. The synthesis of its complex carbocyclic nucleoside structure presents a significant challenge. In a notable synthetic approach, a derivative of 4-(trimethylsilyl)but-3-yn-1-yl benzoate, specifically an epoxide bearing the benzoate group (referred to as 4f ), serves as a key intermediate.

The synthesis begins with a stereoselective boron-aldol reaction to construct the acyclic carbon skeleton. After several steps, the benzoate-protected alcohol is introduced. This intermediate then undergoes a crucial titanium-mediated intramolecular radical cyclization. In this step, the epoxide reacts with the alkyne, forming the core methylenecyclopentane structure of Entecavir. The benzoate group's role is critical, protecting the hydroxyl functionality throughout the early stages of the synthesis, and it is compatible with the conditions required for the key cyclization step.

| Intermediate Summary in Entecavir Synthesis | |

| Starting Precursor | 4-trimethylsilyl-3-butyn-2-one and acrolein |

| Key Intermediate | Epoxide 4f (containing the this compound core structure) |

| Key Reaction | Cp₂TiCl₂-catalyzed intramolecular radical cyclization |

| Function of Benzoate | Protection of the primary alcohol |

| Function of TMS-Alkyne | Participant in the radical cyclization to form the cyclopentane (B165970) ring |

Precursors for Lathyrane Diterpenes

Lathyrane diterpenes are a class of natural products characterized by a complex polycyclic carbon skeleton. Synthetic efforts toward these molecules often rely on building blocks that can participate in intricate cyclization or coupling reactions. While direct use of the benzoate derivative is not specified, the core structure, 4-(trimethylsilyl)but-3-yn-1-yl, is employed as a crucial precursor.

In synthetic strategies, this moiety is incorporated into a larger fragment. The trimethylsilyl-protected alkyne is essential for stability during initial synthetic manipulations. Later in the sequence, the alkyne can be deprotected and participate in key bond-forming reactions, such as intramolecular aldehyde-alkyne coupling reactions, to construct the characteristic ring systems of lathyrane diterpenes. The alcohol, from which the benzoate ester is derived, often serves as a connection point or is modified to facilitate subsequent cyclizations.

Scaffolds for Indiacen A and B Derivatives

The literature reviewed did not provide specific examples of this compound being used as a scaffold in the total synthesis of Indiacen A and B derivatives. However, the structural motifs of this compound are highly relevant for the synthesis of complex polycyclic aromatic systems. The TMS-alkyne functionality is a common precursor for Sonogashira cross-coupling reactions, a powerful method for constructing aryl-alkyne bonds, which are often intermediates in the formation of fused aromatic rings. The protected alcohol allows for the introduction of further functionality or can act as a tethering point for intramolecular cyclization strategies aimed at building complex carbocyclic frameworks.

Development of Novel Organic Synthesis Methodologies

Beyond its application in the synthesis of specific natural products, this compound is an ideal substrate for the development of new synthetic methods, particularly those involving complex, multi-step transformations in a single operation.

Design of Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. wikipedia.orgnih.govrsc.org This approach enhances synthetic efficiency by minimizing purification steps and reducing waste. wikipedia.org

The structure of this compound is well-suited for designing such sequences. The TMS-alkyne can act as a nucleophile or an electrophile precursor, while the benzoate ester can be hydrolyzed or transformed to reveal a nucleophilic alcohol. For instance, a hypothetical cascade could be initiated by the deprotection of the TMS group followed by a metal-catalyzed coupling, with the resulting intermediate undergoing an intramolecular cyclization involving the benzoate or the deprotected alcohol. The silyl (B83357) group can also direct regioselectivity in certain cyclization reactions or participate in a Peterson olefination as part of a longer sequence. researchgate.net The design of such cascades is a key area of modern synthesis, aiming to build molecular complexity rapidly. rsc.org20.210.105

Enantioselective and Diastereoselective Synthetic Routes

Creating specific stereoisomers of a molecule is crucial for its biological function. Enantioselective and diastereoselective reactions are designed to produce a single desired stereoisomer with high purity. The precursor to this compound, 4-(trimethylsilyl)but-3-yn-1-ol, can be synthesized in enantiomerically pure form. researchgate.netresearchgate.net

This chiral alcohol can be obtained through asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), often using biocatalytic methods with immobilized cells, which can yield the (S)-enantiomer with excellent enantiomeric excess (>99.9% e.e.). researchgate.netresearchgate.net Once the chiral alcohol is obtained and protected as a benzoate, the stereocenter can direct the stereochemical outcome of subsequent reactions.

Furthermore, the alkyne and silyl functionalities can participate directly in stereoselective transformations. For example, in the synthesis of Entecavir, an acyclic precursor derived from a related silylated alkyne undergoes a highly diastereoselective aldol (B89426) reaction to set key stereocenters early in the synthesis. The presence of the bulky TMS group can influence the facial selectivity of reactions at adjacent positions, providing a powerful tool for controlling stereochemistry in complex synthetic routes.

| Stereoselective Reaction Data | |

| Reaction Type | Asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one |

| Method | Biocatalytic (e.g., using Candida parapsilosis) researchgate.net |

| Product | Enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol researchgate.netresearchgate.net |

| Reported Selectivity | >99.9% e.e. researchgate.net |

| Subsequent Use | Can be converted to the chiral benzoate for use in stereocontrolled total synthesis. |

Utility in Catalyst Development (e.g., Boron-Based Lewis Acids)

The unique structural features of this compound, specifically the presence of a protected alkyne moiety, suggest its potential utility as a precursor in the development of advanced catalyst systems, particularly boron-based Lewis acids. Lewis acids are crucial in a vast array of chemical transformations, and the design of new Lewis acids with tailored properties is an ongoing area of research. Boron-containing materials, known for their Lewis acidity, have been applied in anion sensing, electronic devices, and catalysis. phantomsfoundation.com

The synthesis of novel two-dimensional materials with high boron content, designed to enhance Lewis acidity, has been achieved through the cyclotrimerization of alkynes. phantomsfoundation.com This approach allows for the precise tuning of the material's structure, which is critical for catalytic applications. The trimethylsilyl (B98337) group in this compound serves as a protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for controlled deprotection and subsequent reaction. ccspublishing.org.cn This controlled reactivity is advantageous in the stepwise construction of complex catalytic structures.

Furthermore, the development of boron-based Lewis acid transition metal complexes as potential bifunctional catalysts is an emerging field. researchgate.net These catalysts feature both a Lewis acidic site and a transition metal center, allowing for cooperative catalysis. The alkynyl group, after deprotection, can be a key building block in the organic ligands that coordinate to the metal and boron centers in these complex catalysts. The ability to modulate the electronic and steric properties of these ligands is essential for tuning the catalyst's activity and selectivity. While direct use of this compound in this context is not explicitly detailed in the literature, its structure is well-suited for the synthesis of the organic frameworks required for such advanced catalysts.

Contributions to Functional Material Design

Precursors for π-Conjugated Systems

This compound is a valuable precursor for the synthesis of π-conjugated systems, a class of organic materials characterized by alternating single and multiple bonds, which leads to delocalized π-electrons. This delocalization is responsible for their unique electronic and optical properties. The synthesis of π-conjugated polycyclic compounds often employs a "precursor approach" to overcome issues of insolubility and instability of the final products. beilstein-journals.org

The ethynyl group within the molecule is a fundamental building block for constructing larger conjugated systems. The trimethylsilyl (TMS) group plays a crucial role as a protecting group for the terminal alkyne. This protection is vital during synthetic steps where the acidic proton of a terminal alkyne could interfere with the desired reaction. ccspublishing.org.cn The TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for subsequent coupling reactions, such as the Sonogashira cross-coupling. gelest.com This reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, enabling the extension of the π-conjugated system.

The direct synthesis of π-conjugated polymers with specific functional groups in their side chains has been achieved through methods like the Migita–Kosugi–Stille coupling polycondensation. rsc.org The benzoate group in this compound offers a site for further functionalization, allowing for the introduction of various side chains that can tune the solubility, processability, and electronic properties of the resulting π-conjugated polymers.

Building Blocks for Organic Electronic and Liquid Crystal Materials

The π-conjugated systems derived from precursors like this compound are the cornerstone of organic electronic materials. wikipedia.org These materials are utilized in a variety of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netyoutube.com The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor, which in turn influences properties like charge carrier mobility and light absorption/emission. The ability to synthesize well-defined oligomers and polymers with tailored conjugation lengths and substituents, facilitated by the use of protected alkynes, is therefore critical.

In the realm of liquid crystals, the rigid, rod-like structure imparted by the ethynyl group is a key feature for mesophase formation. The synthesis of novel aromatic alkynyl silanes has led to the development of new liquid crystalline materials. researchgate.net The molecular architecture of these compounds, often consisting of a rigid core with flexible terminal chains, allows them to self-assemble into ordered yet fluid phases. The introduction of fluorine atoms into the molecular structure is a common strategy to modulate the liquid crystal properties, such as mesophase morphology and transition temperatures. beilstein-journals.org The benzoate moiety of this compound provides a convenient point for the attachment of various terminal groups, including fluorinated chains, to fine-tune the liquid crystalline behavior. The synthesis of liquid crystals bearing 1,3-dioxane structures has also been explored to investigate their ferroelectric properties in the nematic phase. rsc.org

| Property | Relevance to Functional Material |

| Trimethylsilyl-protected alkyne | Enables controlled, stepwise synthesis of extended π-conjugated systems. |

| Ethynyl group | Provides a rigid, linear structural element crucial for liquid crystal formation and π-conjugation. |

| Benzoate group | Offers a versatile handle for introducing functional side chains to tune material properties. |

Chemical Biology Applications

Design and Synthesis of Photoaffinity Labeling Probes

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions, particularly between small molecules and their protein targets. nih.gov A typical photoaffinity probe consists of three key components: a specificity unit that recognizes the target, a photoreactive group that forms a covalent bond upon irradiation with light, and a reporter tag for detection and isolation. mdpi.com

The design of modern photoaffinity probes often incorporates a "clickable" handle, such as a terminal alkyne, for the subsequent attachment of a reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry reactions. nih.gov This strategy allows for the synthesis of smaller, more cell-permeable probes, with the bulky reporter group being introduced after the probe has bound to its target within a complex biological system.

This compound, after deprotection of the trimethylsilyl group to reveal the terminal alkyne, can serve as a valuable building block in the synthesis of such probes. The alkyne group provides the necessary handle for click chemistry. nih.govresearchgate.net The benzoate and the butynyl chain can be incorporated into the linker region connecting the specificity unit to the photoreactive group. The development of various diazirine-alkyne tags for protein-ligand interaction analysis highlights the importance of this chemical functionality in the field. oup.com

| Component of Photoaffinity Probe | Potential Contribution from this compound |

| Specificity Unit | Could be attached to the benzoate group. |

| Photoreactive Group | Could be incorporated into the molecule at a different position. |

| Reporter Tag Handle | The terminal alkyne (after deprotection) serves as the "clickable" handle. |

Derivatives for Thiol Labeling

The selective modification of thiol groups in biomolecules, particularly the cysteine residues in proteins, is a widely used strategy in chemical biology for protein labeling, tracking, and functional studies. While maleimides are common thiol-reactive reagents, their resulting thioether linkage can exhibit limited stability in vivo. nih.gov This has driven the development of alternative thiol-reactive probes with improved stability.

Derivatives of this compound could potentially be developed into novel thiol-reactive probes. The synthesis of such a probe would likely involve several steps. First, the benzoate ester would be hydrolyzed to the corresponding alcohol, 4-(trimethylsilyl)but-3-yn-1-ol. This alcohol could then be converted into a leaving group (e.g., a tosylate or mesylate) or an electrophilic warhead that is reactive towards thiols. For instance, conversion to an iodoacetamide derivative would create a classic thiol-reactive moiety. thermofisher.com

The synthesis of various thiol- and amine-reactive bifunctional agents has been reported, sometimes employing a benzoate group as a protecting group for a thiol that is later revealed for conjugation. researchgate.net In the context of this compound, the butynyl scaffold provides a defined linker length, and the trimethylsilyl-protected alkyne could be retained as a handle for orthogonal ligation, creating a dual-functional probe. The development of heteroaromatic sulfones as selective thiol blocking reagents also points to the ongoing innovation in this area. wsu.edu The synthesis of thiol derivatives of biologically active compounds for nanotechnology applications further underscores the importance of developing new methods for thiol modification. nih.gov

Mechanistic Investigations of Transformations Involving 4 Trimethylsilyl but 3 Yn 1 Yl Benzoate

Elucidation of Silyl (B83357) Group Directing Effects in Rearrangements

The trimethylsilyl (B98337) (TMS) group on 4-(trimethylsilyl)but-3-yn-1-yl benzoate (B1203000) is expected to exert significant electronic and steric influences on rearrangement reactions. A key electronic feature is the β-silyl effect, or silicon hyperconjugation, which involves the stabilization of a positive charge on a carbon atom β to the silicon atom. In potential cationic rearrangements, this effect would strongly direct the formation of intermediates where a carbocation is generated at the C2 position (the carbon adjacent to the silylated alkyne).

Furthermore, 1,2-silyl migrations are a common mechanistic step in the chemistry of organosilanes. For instance, in reactions catalyzed by gold or other electrophilic metals, the initial coordination to the alkyne could lead to a vinyl cation intermediate. This intermediate could then be stabilized by the β-silyl effect, facilitating a subsequent 1,2-shift of the TMS group to an adjacent carbon, ultimately leading to rearranged products like silylallenes. The steric bulk of the TMS group also plays a crucial role, often dictating the regioselectivity of additions to the alkyne by favoring attack at the less hindered terminal carbon. In base-mediated rearrangements, the TMS group can influence the acidity of adjacent protons and direct metallation events.

Mechanistic Pathways of Metal-Catalyzed Reactions

Transition metal catalysis offers a vast array of potential transformations for 4-(trimethylsilyl)but-3-yn-1-yl benzoate. The specific mechanistic pathway is highly dependent on the metal catalyst, ligands, and reaction conditions employed.

Radical Intermediates in Cyclization Reactions

Intramolecular cyclization reactions involving this compound could proceed through radical intermediates. Such reactions are typically initiated by a radical initiator, such as AIBN or through photoredox catalysis, which would generate a radical at a position that can then add to the alkyne.

For this specific substrate, a plausible radical cyclization could be initiated by abstracting a hydrogen atom from the carbon backbone or by a metal-catalyzed process that generates a radical species. The resulting radical would then undergo an intramolecular addition to the alkyne. The regioselectivity of this cyclization (i.e., exo vs. endo ring closure) is governed by Baldwin's rules and the stability of the resulting radical intermediate. The presence of the TMS group can influence this selectivity; for example, a 5-exo-dig cyclization would lead to a five-membered ring with a silyl-substituted exocyclic double bond. The resulting vinyl radical is then quenched to afford the final product.

| Initiator | Proposed Intermediate | Cyclization Mode | Potential Product Class |

| AIBN/Bu3SnH | Alkyl Radical | 5-exo-dig | Silyl-substituted cyclopentane (B165970) derivatives |

| Photoredox Catalyst | Radical Cation | 5-exo-dig / 6-endo-dig | Functionalized cyclic silanes |

| Transition Metal (e.g., Mn, Co) | Organometallic Radical | Varies with metal | Diverse heterocyclic or carbocyclic silanes |

Role of Frustrated Lewis Pairs in Activation

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, are known to activate terminal alkynes by heterolytically cleaving the C-H bond. While this compound is an internal alkyne, FLPs could still play a role in its activation, albeit through a different mechanism.

The activation would likely begin with the coordination of the Lewis acid component (e.g., B(C₆F₅)₃) to the electron-rich alkyne π-system. This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack by the Lewis base component of the FLP. This interaction can lead to a variety of outcomes, including 1,2-addition of the acid and base across the triple bond, resulting in a zwitterionic alkene. The specific structure of the resulting product would depend on the steric and electronic properties of the FLP components and the substrate. This activation strategy opens pathways for metal-free functionalization of the alkyne.

Stereocontrol and Regiocontrol in Alkyne Functionalization

Achieving high levels of stereocontrol and regiocontrol in the functionalization of the alkyne moiety of this compound is a primary synthetic challenge. The TMS group is a powerful directing group in this regard.

Regiocontrol: In electrophilic additions, the β-silyl effect strongly directs incoming electrophiles to the C2 position to form a stabilized β-silyl vinyl cation. Conversely, in many metal-catalyzed additions, such as hydrosilylation or hydroboration, the steric bulk of the TMS group directs the addition of the larger fragment of the reagent to the terminal C3 carbon.

Stereocontrol: The stereochemical outcome of additions across the alkyne is often dictated by the reaction mechanism. For example, hydroboration-oxidation reactions typically proceed via a syn-addition, leading to a specific alkene stereoisomer. Similarly, in metal-catalyzed reactions, the geometry of the ligand-metal complex can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. The benzoate group, being somewhat remote from the reacting center, is less likely to have a direct stereodirecting effect, although it could participate in chelation to a metal center in certain catalytic cycles, thereby influencing the stereochemical outcome.

| Reaction Type | Directing Effect of TMS | Typical Regioselectivity | Typical Stereoselectivity |

| Electrophilic Addition (e.g., ICl) | Electronic (β-silyl effect) | Electrophile at C2 | Varies (anti-addition often favored) |

| Hydroboration | Steric | Boron at C3 | syn-addition |

| Hydrosilylation | Steric | Silicon at C3 | Varies with catalyst (syn or anti) |

| Carbometalation | Steric/Electronic | Varies with metal and nucleophile | Varies with mechanism |

Derivatization and Structural Diversification Strategies for 4 Trimethylsilyl but 3 Yn 1 Yl Benzoate Analogs

Introduction and Manipulation of Protecting Groups

In the structure of 4-(trimethylsilyl)but-3-yn-1-yl benzoate (B1203000), two key protecting groups are present: the trimethylsilyl (B98337) (TMS) group protecting the terminal alkyne and the benzoate group protecting the primary alcohol. The strategic introduction and removal of these groups are fundamental to the synthesis of diverse analogs.

The trimethylsilyl group is a widely used protecting group for terminal alkynes due to its relative stability and the ease of its removal under mild conditions. gelest.comccspublishing.org.cn The TMS group prevents the acidic alkyne proton from interfering with base-sensitive reactions elsewhere in the molecule and allows for selective reactions at other positions. Deprotection, or protiodesilylation, can be readily achieved to regenerate the terminal alkyne for further functionalization, such as in Sonogashira coupling reactions. gelest.comwikipedia.org The selective removal of a TMS group in the presence of other, more robust silyl (B83357) groups like triisopropylsilyl (TIPS) is also possible, highlighting its utility in complex syntheses. gelest.com

The benzoate group serves as a robust protecting group for the primary alcohol. wikipedia.org Benzoate esters are stable to a wide range of reaction conditions. Their removal, typically accomplished through basic hydrolysis (saponification) or acidic conditions, regenerates the alcohol, which can then be a site for further modification. organic-chemistry.orgnih.gov

The table below summarizes common methods for the manipulation of these protecting groups.

| Protecting Group | Function Protected | Common Protection Conditions | Common Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl (TMS) | Terminal Alkyne | TMSCl, base (e.g., Et₃N, pyridine) | K₂CO₃/MeOH; TBAF/THF; mild acid |

| Benzoate (Bz) | Alcohol | Benzoyl chloride, base (e.g., pyridine (B92270), DMAP) | NaOH or KOH in H₂O/alcohol (saponification); H⁺/H₂O |

Synthesis of Butenyl Analogs

Transformation of the butynyl core into a butenyl structure introduces geometric isomerism (Z/E or cis/trans) and alters the spatial arrangement of the molecule. This is typically achieved through the partial reduction or hydrofunctionalization of the alkyne-triple bond. The stereochemical outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.

One common method is hydroboration-oxidation . The reaction of the alkyne with a bulky borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation, can be controlled to yield the corresponding vinylborane, which upon protonolysis gives the alkene. libretexts.orgwikipedia.org This method typically results in syn-addition of hydrogen and boron across the triple bond, leading to the formation of (Z)-alkenes (cis-isomers). libretexts.orgjove.com

Conversely, the synthesis of (E)-alkenes (trans-isomers) can be achieved through different methodologies. A two-step procedure involving hydrosilylation with a ruthenium catalyst, which promotes trans-addition of the silane, followed by protodesilylation, provides a general route to (E)-alkenes. organic-chemistry.orgresearchgate.net Another approach is the reduction of the alkyne using dissolving metals, such as sodium in liquid ammonia (B1221849).

The following table compares different synthetic routes to butenyl analogs.

| Method | Key Reagents | Stereochemical Outcome | Product Type |

|---|---|---|---|

| Hydroboration-Protonolysis | 1. Disiamylborane or 9-BBN 2. Acetic Acid | Syn-addition | (Z)-Butenyl analog (cis) |

| Catalytic Hydrogenation | H₂, Lindlar's catalyst | Syn-addition | (Z)-Butenyl analog (cis) |

| Dissolving Metal Reduction | Na, NH₃ (l) | Anti-addition | (E)-Butenyl analog (trans) |

| Hydrosilylation-Protodesilylation | 1. [Cp*Ru(MeCN)₃]PF₆, R₃SiH 2. TBAF, CuI | Anti-addition (overall) | (E)-Butenyl analog (trans) |

Functionalization of the Butyn-1-yl Chain (e.g., Alcohol, Amide, Sulfonamide)

The butyn-1-yl chain offers numerous opportunities for functionalization, particularly after the removal of the benzoate and/or trimethylsilyl protecting groups. Propargylic alcohols are recognized as valuable and versatile building blocks in organic synthesis. thieme-connect.comresearchgate.net

Alcohol Derivatives: After deprotection of the benzoate to reveal the primary alcohol, this functional group can be oxidized to an aldehyde or a carboxylic acid. The resulting carboxylic acid, 4-(trimethylsilyl)but-3-ynoic acid, can serve as a precursor for a variety of other functional groups.

Amide Analogs: The synthesis of amide analogs can be achieved by coupling the corresponding carboxylic acid (obtained via oxidation of the alcohol) with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride followed by reaction with an amine. Transamidation reactions offer another potential route. organic-chemistry.org

Sulfonamide Analogs: Sulfonamides are a significant class of compounds in medicinal chemistry. ekb.eg The synthesis of a butynyl sulfonamide analog from 4-(trimethylsilyl)but-3-yn-1-yl benzoate would typically involve a multi-step sequence. First, the benzoate is hydrolyzed to the alcohol. The alcohol can then be converted into a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group. Reduction of the azide yields the corresponding primary amine, which can then be reacted with a sulfonyl chloride to form the desired sulfonamide. ontosight.ai More direct methods for primary sulfonamide synthesis involve the reaction of organometallic reagents with specialized sulfinylamine reagents. organic-chemistry.orgresearchgate.net

The table below outlines potential synthetic strategies for these functionalizations, starting from 4-(trimethylsilyl)but-3-yn-1-ol (after benzoate removal).

| Target Functional Group | Synthetic Strategy Outline | Key Intermediates |

|---|---|---|

| Amide | 1. Oxidation of alcohol to carboxylic acid. 2. Amide coupling with an amine. | 4-(Trimethylsilyl)but-3-ynoic acid |

| Sulfonamide | 1. Conversion of alcohol to leaving group. 2. Substitution with azide. 3. Reduction of azide to amine. 4. Reaction with sulfonyl chloride. | 4-(Trimethylsilyl)but-3-yn-1-amine |

Modification of the Benzoate Moiety

The benzoate moiety provides another avenue for structural diversification. Modifications can be made to the aromatic ring or by transforming the ester functionality itself.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzoate group can undergo electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group. msu.edulibretexts.org Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation will predominantly yield the substitution product at the meta-position relative to the ester linkage. youtube.com

Transformation of the Ester Group: The ester can be hydrolyzed to benzoic acid, which can then be used to form other esters or amides. Reduction of the ester, for example with lithium aluminum hydride (LiAlH₄), would cleave the ester bond to produce benzyl (B1604629) alcohol and regenerate the 4-(trimethylsilyl)but-3-yn-1-ol. organic-chemistry.org

Cross-Coupling Reactions: If the starting material for the benzoate esterification is a halogenated benzoic acid (e.g., 4-iodobenzoic acid), the halogen atom can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction. wikipedia.orglibretexts.org This allows for the introduction of a wide variety of substituents onto the aromatic ring.

The following table details potential modifications of the benzoate moiety.

| Type of Modification | Reaction | Typical Reagents | Expected Product |

|---|---|---|---|

| Electrophilic Substitution | Nitration | HNO₃, H₂SO₄ | 4-(Trimethylsilyl)but-3-yn-1-yl 3-nitrobenzoate |

| Ester Transformation | Hydrolysis | NaOH, H₂O/EtOH | Benzoic acid and 4-(trimethylsilyl)but-3-yn-1-ol |

| Ester Transformation | Reduction | LiAlH₄, then H₂O | Benzyl alcohol and 4-(trimethylsilyl)but-3-yn-1-ol |

| Cross-Coupling (on halo-benzoate) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted benzoate analog |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework. For 4-(Trimethylsilyl)but-3-yn-1-yl benzoate (B1203000), both ¹H and ¹³C NMR would be employed to confirm its structure.

In ¹H NMR, the protons of the trimethylsilyl (B98337) (TMS) group would be expected to appear as a sharp singlet at approximately 0.15 ppm due to the nine equivalent protons. The methylene protons adjacent to the oxygen of the benzoate group would likely resonate as a triplet at around 4.4 ppm, while the other methylene group, being adjacent to the alkyne, would appear as a triplet around 2.6 ppm. The aromatic protons of the benzoate group would show characteristic signals in the aromatic region of the spectrum, typically between 7.4 and 8.1 ppm.

In ¹³C NMR, the carbon atoms of the TMS group would produce a signal near 0 ppm. The carbons of the butynyl chain would have distinct chemical shifts, with the acetylenic carbons appearing between 80 and 105 ppm. The methylene carbons would be found further upfield. The carbonyl carbon of the benzoate ester would be readily identifiable by its characteristic downfield shift, typically in the range of 165-175 ppm. The aromatic carbons would show a series of signals between 128 and 134 ppm.

Table 1: Hypothetical ¹H NMR Data for 4-(Trimethylsilyl)but-3-yn-1-yl benzoate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.05 | Doublet | 2H | Aromatic (ortho to C=O) |

| 7.58 | Triplet | 1H | Aromatic (para to C=O) |

| 7.45 | Triplet | 2H | Aromatic (meta to C=O) |

| 4.42 | Triplet | 2H | -CH₂-O- |

| 2.63 | Triplet | 2H | -C≡C-CH₂- |

| 0.15 | Singlet | 9H | -Si(CH₃)₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.4 | C=O (Ester) |

| 133.2 | Aromatic (para to C=O) |

| 130.0 | Aromatic (ipso to C=O) |

| 129.7 | Aromatic (ortho to C=O) |

| 128.5 | Aromatic (meta to C=O) |

| 104.2 | -C≡C-Si- |

| 85.1 | -C≡C-CH₂- |

| 63.8 | -CH₂-O- |

| 20.1 | -C≡C-CH₂- |

| -0.1 | -Si(CH₃)₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to accurately determine its molecular weight.

The expected molecular ion peak [M]+ or a protonated molecule [M+H]+ would confirm the compound's elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses. For instance, the loss of the trimethylsilyl group or the benzoate moiety would result in significant fragment ions. Cleavage of the ester bond would also be a prominent fragmentation pathway, providing further evidence for the compound's structure.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment |

|---|---|

| 248.12 | [M]+ (Molecular Ion) |

| 233.09 | [M - CH₃]+ |

| 175.10 | [M - Si(CH₃)₃]+ |

| 127.08 | [M - C₇H₅O₂]+ |

| 105.03 | [C₇H₅O]+ (Benzoyl cation) |

| 73.05 | [Si(CH₃)₃]+ |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a moderately polar compound like this compound, column chromatography would be the primary method for purification after its synthesis.